Cas no 1229705-38-7 (1-Azetidinecarboxylic acid, phenylmethyl ester)

1-Azetidinecarboxylic acid, phenylmethyl ester, is a versatile heterocyclic compound featuring an azetidine ring esterified with a benzyl group. This structure imparts unique reactivity, making it valuable as a synthetic intermediate in organic and medicinal chemistry. The strained four-membered azetidine ring enhances its utility in ring-opening reactions, while the benzyl ester moiety offers selective deprotection opportunities. Its stability under various conditions allows for flexible handling in multi-step syntheses. The compound is particularly useful in the preparation of β-amino acid derivatives and constrained peptidomimetics, which are critical in drug discovery. Its well-defined chemical properties facilitate precise modifications, supporting applications in pharmaceutical research and specialty chemical synthesis.
1-Azetidinecarboxylic acid, phenylmethyl ester structure
1229705-38-7 structure
Product Name:1-Azetidinecarboxylic acid, phenylmethyl ester
CAS No:1229705-38-7
MF:C11H13NO2
MW:191.226423025131
CID:5863538
PubChem ID:57241450
Update Time:2025-06-14

1-Azetidinecarboxylic acid, phenylmethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Azetidinecarboxylic acid, phenylmethyl ester
    • Benzylazetidine-1-carboxylate
    • 1229705-38-7
    • SCHEMBL5109854
    • benzyl azetidine-1-carboxylate
    • EN300-7058119
    • Z117067568
    • Inchi: 1S/C11H13NO2/c13-11(12-7-4-8-12)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
    • InChI Key: WXOQIRHYGZFGBS-UHFFFAOYSA-N
    • SMILES: N1(C(OCC2=CC=CC=C2)=O)CCC1

Computed Properties

  • Exact Mass: 191.094628657g/mol
  • Monoisotopic Mass: 191.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.192±0.06 g/cm3(Predicted)
  • Boiling Point: 300.2±21.0 °C(Predicted)
  • pka: -1.33±0.20(Predicted)

1-Azetidinecarboxylic acid, phenylmethyl ester Pricemore >>

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Additional information on 1-Azetidinecarboxylic acid, phenylmethyl ester

Comprehensive Overview of 1-Azetidinecarboxylic acid, phenylmethyl ester (CAS No. 1229705-38-7)

1-Azetidinecarboxylic acid, phenylmethyl ester (CAS No. 1229705-38-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This ester derivative of azetidinecarboxylic acid is widely utilized in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. The compound's unique structure, featuring a four-membered azetidine ring, contributes to its reactivity and versatility in organic transformations. Researchers are increasingly exploring its potential in drug discovery, especially in targeting enzymes and receptors associated with metabolic disorders.

The growing interest in 1-Azetidinecarboxylic acid, phenylmethyl ester aligns with current trends in small molecule drug development and medicinal chemistry. As the pharmaceutical industry shifts toward personalized medicine, compounds like this are being investigated for their ability to modulate specific biological pathways. Recent studies have highlighted its role as a building block for peptidomimetics, which mimic natural peptides but offer enhanced stability and bioavailability. This makes it a valuable tool for addressing challenges in drug delivery systems and bioconjugation techniques.

From a synthetic chemistry perspective, CAS No. 1229705-38-7 is often employed in cross-coupling reactions and esterification processes. Its phenylmethyl ester group provides a protective functionality that can be selectively deprotected under mild conditions, a feature highly prized in multi-step syntheses. Laboratories focusing on high-throughput screening frequently incorporate this compound due to its compatibility with automated synthesis platforms. Moreover, its stability under various pH conditions makes it suitable for combinatorial chemistry applications.

Environmental and safety considerations for 1-Azetidinecarboxylic acid, phenylmethyl ester follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under current regulations, proper ventilation and personal protective equipment (PPE) are recommended during manipulation. The compound's biodegradability profile is currently under investigation, with preliminary data suggesting moderate environmental persistence. These aspects are critical for industries adhering to green chemistry principles and sustainable manufacturing practices.

The commercial availability of CAS No. 1229705-38-7 through specialty chemical suppliers has expanded its accessibility to research institutions. Pricing trends reflect its niche application status, with bulk purchases offering cost advantages for large-scale API synthesis projects. Analytical methods for quality control typically involve HPLC and NMR spectroscopy, ensuring batch-to-batch consistency for sensitive applications. Storage recommendations generally advise protection from moisture and prolonged exposure to light to maintain stability.

Future research directions for 1-Azetidinecarboxylic acid, phenylmethyl ester may explore its potential in catalysis and material science applications. The compound's rigid heterocyclic structure could inspire new designs in supramolecular chemistry or metal-organic frameworks (MOFs). Additionally, its metabolic fate in biological systems remains an area of active investigation, particularly regarding potential prodrug applications. These developments position the compound at the intersection of multiple cutting-edge scientific disciplines.

For researchers seeking alternatives or derivatives, structural modifications of the azetidine core or ester moiety can yield compounds with tailored properties. Computational chemistry approaches are increasingly employed to predict the behavior of such analogs before synthesis. This strategy aligns with the pharmaceutical industry's emphasis on rational drug design and in silico modeling to accelerate discovery timelines while reducing experimental costs.

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